molecular formula C4H7ClN2O B1282587 3-Methylisoxazol-4-amine hydrochloride CAS No. 108512-04-5

3-Methylisoxazol-4-amine hydrochloride

Cat. No.: B1282587
CAS No.: 108512-04-5
M. Wt: 134.56 g/mol
InChI Key: MSYIPTBDNXLQNW-UHFFFAOYSA-N
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Description

3-Methylisoxazol-4-amine hydrochloride is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-Methylisoxazol-4-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups on the isoxazole ring.

    Substitution: Substitution reactions, such as nucleophilic substitution, can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various substituted isoxazole derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

3-Methylisoxazol-4-amine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methylisoxazol-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the derivative being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Methylisoxazol-4-amine hydrochloride include other isoxazole derivatives such as:

Uniqueness

This compound is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

3-methyl-1,2-oxazol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O.ClH/c1-3-4(5)2-7-6-3;/h2H,5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSYIPTBDNXLQNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC=C1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20549981
Record name 3-Methyl-1,2-oxazol-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20549981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108512-04-5
Record name 4-Isoxazolamine, 3-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108512-04-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-1,2-oxazol-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20549981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-1,2-oxazol-4-amine hydrochloride
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